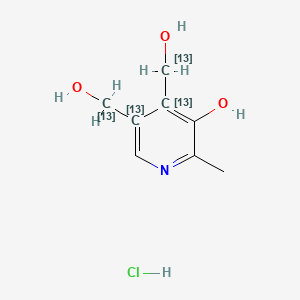

Pyridoxine-13C4 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is characterized by the incorporation of four carbon-13 isotopes, making it a valuable tool in various scientific research applications, particularly in metabolic studies and pharmacokinetics . Pyridoxine itself is a pyridine derivative and plays a crucial role in numerous biological processes, including amino acid metabolism, neurotransmitter synthesis, and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxine-13C4 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the pyridoxine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled precursors. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of Pyridoxine-13C4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound from any unlabeled impurities .

Chemical Reactions Analysis

Metabolic Reactions and Enzyme Interactions

Pyridoxine-<sup>13</sup>C<sub>4</sub> participates in vitamin B<sub>6</sub> salvage pathways, converting to active coenzymes like pyridoxal 5′-phosphate (PLP) and pyridoxamine 5′-phosphate (PMP):

Key Pathways ( ):

-

Phosphorylation : Catalyzed by pyridoxal kinase (PDXK), forming PLP.

-

Oxidation : Pyridox(am)ine phosphate oxidase (PNPO) converts pyridoxine phosphate to PLP.

-

Transamination : PLP serves as a cofactor in mitochondrial transaminases, facilitating amino acid metabolism.

Research Findings ( ):

-

In PLPHP-deficient cells, <sup>13</sup>C<sub>4</sub>-pyridoxine revealed reduced PNPO activity and increased PLP hydrolysis rates (1.5× control).

-

Isotopic tracing in HEK293 cells showed mitochondrial PLP depletion under oxidative stress, linked to impaired transaminase function.

Mitochondrial Metabolism Impact ( ):

| Condition | PLP (nmol/g) | PMP (nmol/g) |

|---|---|---|

| Control | 12.3 ± 1.2 | 8.1 ± 0.9 |

| PLPHP Deficiency | 6.7 ± 0.8 | 14.5 ± 1.4 |

Chemical Stability and Degradation

The compound’s stability is critical for experimental reproducibility:

Properties ( ):

-

Solubility : Soluble in DMSO and methanol; sparingly soluble in water.

-

Storage : Requires -80°C storage to prevent degradation.

-

Degradation Pathway : Non-enzymatic hydrolysis of PLP to pyridoxal (PL), followed by oxidation to 4-pyridoxic acid ( ).

Isotopic Enrichment Analysis ( ):

In methionine metabolism studies, <sup>13</sup>C<sub>4</sub>-pyridoxine enabled precise measurement of homocysteine remethylation fluxes using GC-MS.

Oxidation and Functionalization Reactions

The labeled compound undergoes selective transformations:

-

Oxidation to Pyridoxal (PL) : Achieved via KMnO<sub>4</sub> and methylamine, forming an imine intermediate ( ).

-

Reduction to Pyridoxamine (PM) : Catalyzed by Pd/H<sub>2</sub> hydrogenation of oxime derivatives ( ).

Reaction Yields ( ):

| Product | Reagents | Yield (%) |

|---|---|---|

| PL | KMnO<sub>4</sub>, CH<sub>3</sub>NH<sub>2</sub> | 65 |

| PM | Pd/C, H<sub>2</sub> | 78 |

Scientific Research Applications

Pyridoxine-13C4 (hydrochloride) is a labeled form of pyridoxine hydrochloride (Vitamin B6), where four carbon atoms are replaced with the stable isotope carbon-13 . Pyridoxine hydrochloride, also known as pyridoxol, is a pyridine derivative that serves as a water-soluble vitamin B6 . Vitamin B6 is essential for various biological functions, and the labeled form, Pyridoxine-13C4, is primarily used in scientific research to study its metabolism and effects .

Applications in Scientific Research

Pyridoxine-13C4 (hydrochloride) is used as a tracer in quantitative studies during drug development and to investigate the metabolic profiles of drugs . Its applications include:

- Metabolic Studies: Pyridoxine-13C4 is used to study vitamin B6 metabolism in cells . For instance, experiments using Pyridoxine-13C4 have confirmed lower pyridox(am)ine 5′-phosphate oxidase activity and increased fractional turnovers of pyridoxal 5'-phosphate (PLP) and pyridoxal, which indicates increased PLP hydrolysis to pyridoxal in PLPHP-deficient cells .

- In vivo kinetics of one-carbon metabolism: Pyridoxine supplementation effects on in vivo kinetics of one-carbon metabolism and the concentration of one-carbon and tryptophan metabolites have been investigated using labeled compounds .

- Antioxidant Effects: Pyridoxine exerts antioxidant effects in cell models of Alzheimer's disease via the Nrf-2/HO-1 pathway .

Case Studies

- PLPHP Deficiency: Studies utilizing Pyridoxine-13C4 have shown that PLPHP deficiency affects mitochondrial PLP and PMP, suggesting impaired activity of mitochondrial transaminases . This deficiency can lead to encephalopathy, white matter abnormalities, and microcephaly, with elevated plasma lactate often observed. Treatment with pyridoxine (PN) or PLP can help manage seizures associated with this deficiency .

- Intestinal Vitamin B6 Metabolism: Using a Caco-2 cell model, researchers demonstrated that the intestine plays a substantial role in human vitamin B6 metabolism. Pyridoxine is taken up by Caco-2 cells and converted into other B6 vitamers, with PLP being the main intracellular form .

- One-Carbon Metabolism: Supplementation with pyridoxine does not affect in vivo rates of homocysteine remethylation or the appearance of homocysteine and cystathionine. However, it does impact metabolite profiles, affecting concentrations of leucine, glycine, choline, cysteine, and glutathione .

Data Table

Mechanism of Action

Pyridoxine-13C4 (hydrochloride) exerts its effects primarily through its conversion to pyridoxal phosphate, the active form of Vitamin B6. Pyridoxal phosphate acts as a coenzyme in various enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The compound interacts with molecular targets such as aminotransferases and decarboxylases, facilitating the catalysis of biochemical reactions .

Comparison with Similar Compounds

Pyridoxine (hydrochloride): The non-labeled form of the compound.

Pyridoxal (hydrochloride): An oxidized form of pyridoxine.

Pyridoxamine (hydrochloride): A reduced form of pyridoxine.

Uniqueness: Pyridoxine-13C4 (hydrochloride) is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This feature distinguishes it from other forms of Vitamin B6, making it an invaluable tool in research settings .

Biological Activity

Pyridoxine-13C4 (hydrochloride), a stable isotope-labeled form of vitamin B6, is utilized in various biochemical studies to investigate the biological functions and metabolism of pyridoxine and its derivatives. This article delves into the biological activity of Pyridoxine-13C4, highlighting its metabolic pathways, physiological roles, and implications in clinical settings.

Overview of Pyridoxine

Pyridoxine, also known as vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous biological processes. It exists in several forms, including pyridoxal and pyridoxamine, which are converted into the active coenzyme form, pyridoxal 5'-phosphate (PLP). PLP acts as a coenzyme in over 100 enzymatic reactions, particularly those involved in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis .

Metabolic Pathways

The metabolism of pyridoxine involves several key steps:

- Absorption : Pyridoxine is absorbed primarily in the jejunum of the small intestine. Its bioavailability can be influenced by dietary factors and the presence of other nutrients.

- Conversion : Once absorbed, pyridoxine is phosphorylated to form pyridoxal phosphate (PLP) by the enzyme pyridoxal kinase. This conversion predominantly occurs in hepatocytes .

- Distribution : PLP is highly protein-bound in circulation, primarily to albumin, which facilitates its transport to various tissues .

- Excretion : The major metabolite of pyridoxine is 4-pyridoxic acid, which is excreted via urine .

Enzymatic Functions

Pyridoxine-13C4 has been used to elucidate the kinetic parameters of enzymes that depend on PLP. For instance, studies have demonstrated that supplementation with pyridoxine can significantly alter metabolite profiles associated with one-carbon metabolism without affecting homocysteine remethylation rates . This suggests that while pyridoxine enhances certain metabolic pathways, it may not universally influence all PLP-dependent reactions.

Clinical Implications

- Nutritional Deficiency : Pyridoxine is critical for preventing vitamin B6 deficiency, which can lead to neurological disorders and anemia. Supplementation has been shown to restore plasma levels significantly in deficient individuals .

- Isoniazid-Induced Neuropathy : Pyridoxine hydrochloride is commonly administered to mitigate peripheral neuropathy caused by isoniazid treatment in tuberculosis patients. Studies indicate that concurrent administration of pyridoxine allows for higher doses of isoniazid without adverse effects .

Study on Supplementation Effects

A clinical trial examined the effects of pyridoxine hydrochloride supplementation on metabolic parameters in healthy adults. The study found significant reductions in fat mass and improvements in body composition metrics after eight weeks of supplementation .

| Parameter | Baseline (n=20) | Post-Supplementation (n=20) | p-value |

|---|---|---|---|

| Weight (kg) | 70 ± 10 | 68 ± 9 | 0.03 |

| BMI | 24 ± 2 | 23 ± 2 | 0.023 |

| Fat Mass (%) | 25 ± 5 | 22 ± 5 | 0.003 |

| Waist Circumference (cm) | 85 ± 10 | 82 ± 9 | 0.005 |

This data indicates that pyridoxine supplementation may have beneficial effects on body composition without significant changes in overall energy intake or physical activity levels.

Mitochondrial Function Study

Research utilizing Pyridoxine-13C4 has revealed insights into mitochondrial metabolism and its dysregulation under conditions such as PLPHP deficiency. In such cases, increased fractional turnover rates of PLP were observed, indicating altered mitochondrial function and potential therapeutic targets for metabolic disorders .

Q & A

Basic Research Questions

Q. How can researchers validate the purity and stability of Pyridoxine-13C4 (hydrochloride) in metabolic studies?

To validate purity, employ High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) for baseline separation of the isotopically labeled compound from unlabeled analogs. Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions, with quantification via mass spectrometry (MS) to monitor isotopic integrity. Ensure calibration curves (e.g., 1–10 µg/mL range) demonstrate linearity (r ≥ 0.999) and precision (RSD < 2%) .

Q. What methodological considerations are critical when using Pyridoxine-13C4 (hydrochloride) as an internal standard in quantitative assays?

Select a detection method (e.g., LC-MS/MS) that resolves the 13C4-labeled compound from endogenous vitamin B6 analogs. Optimize ionization parameters to minimize isotopic interference. Validate the internal standard’s recovery (>95%) across biological matrices (e.g., plasma, tissue homogenates) by spiking known concentrations and comparing against unlabeled standards. Cross-validate with independent techniques like nuclear magnetic resonance (NMR) to confirm isotopic enrichment .

Advanced Research Questions

Q. How should researchers address discrepancies in isotopic tracer recovery between in vitro and in vivo studies involving Pyridoxine-13C4 (hydrochloride)?

Systematically evaluate potential sources of variance:

- Physicochemical factors : Assess solubility and stability in biological fluids (e.g., simulate gastric pH for oral studies).

- Biological factors : Quantitate metabolic conversion rates (e.g., to pyridoxal-13C4 phosphate) using enzymatic assays coupled with MS.

- Experimental design : Use compartmental modeling to account for isotopic dilution effects and adjust dosing regimens. Cross-reference findings with published pharmacokinetic models for unlabeled pyridoxine to identify isotope-specific deviations .

Q. What strategies optimize the use of Pyridoxine-13C4 (hydrochloride) in tracing vitamin B6 metabolism in complex biological systems?

- Tracer-to-tracee ratio (TTR) optimization : Pre-test TTR in pilot studies to ensure sufficient signal-to-noise ratios without perturbing endogenous pathways.

- Multi-omics integration : Combine isotopologue distributions (via MS) with transcriptomic/proteomic data to map metabolic flux networks.

- Controlled depletion : Use knockout models or dietary vitamin B6 restriction to reduce background interference. Validate findings with kinetic modeling software (e.g., SAAM II) .

Q. Methodological Best Practices

Q. How to ensure reproducibility of Pyridoxine-13C4 (hydrochloride) experiments across laboratories?

- Standardized protocols : Adopt pharmacopeial guidelines (e.g., USP monographs) for sample preparation and analysis.

- Inter-laboratory validation : Share blinded samples with collaborating labs to assess method robustness.

- Data transparency : Report detailed chromatographic parameters (e.g., column lot, retention time shifts) and raw MS spectra in supplementary materials .

Q. What analytical controls are essential when studying Pyridoxine-13C4 (hydrochloride) in long-term metabolic studies?

- Stability controls : Include aliquots stored at -80°C and analyzed at each timepoint to track degradation.

- Blank matrices : Process solvent-only and analyte-free biological samples to identify matrix effects.

- Isotopic cross-contamination checks : Run unlabeled samples intermittently to detect carryover in LC-MS systems .

Properties

Molecular Formula |

C8H12ClNO3 |

|---|---|

Molecular Weight |

209.61 g/mol |

IUPAC Name |

4,5-bis(hydroxy(113C)methyl)-2-methyl(4,5-13C2)pyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3+1,4+1,6+1,7+1; |

InChI Key |

ZUFQODAHGAHPFQ-ILAPHPGLSA-N |

Isomeric SMILES |

CC1=NC=[13C]([13C](=C1O)[13CH2]O)[13CH2]O.Cl |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.